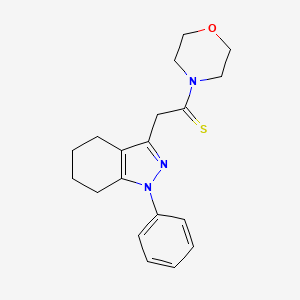
Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)- is a complex organic compound that combines the structural features of morpholine and indazole Morpholine is a heterocyclic amine with both amine and ether functional groups, while indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring
Preparation Methods
The synthesis of Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)- typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The morpholine moiety can be introduced through nucleophilic substitution reactions. Industrial production methods may involve the use of transition metal catalysts to improve yields and selectivity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like morpholine itself. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar compounds include other indazole derivatives and morpholine-containing molecules. For example:
Indazole derivatives: Compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole have shown significant biological activities.
Morpholine derivatives: Compounds like morpholinium chloride are used in various chemical applications.
What sets Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)- apart is its unique combination of the indazole and morpholine moieties, which may confer distinct chemical and biological properties.
Properties
CAS No. |
21484-47-9 |
|---|---|
Molecular Formula |
C19H23N3OS |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(1-phenyl-4,5,6,7-tetrahydroindazol-3-yl)ethanethione |
InChI |
InChI=1S/C19H23N3OS/c24-19(21-10-12-23-13-11-21)14-17-16-8-4-5-9-18(16)22(20-17)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 |
InChI Key |
HTPZNULHOTXURU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)CC(=S)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















